molecular formula C7H8BrFN2 B12097928 [(2-Bromo-5-fluorophenyl)methyl]hydrazine CAS No. 1016529-00-2

[(2-Bromo-5-fluorophenyl)methyl]hydrazine

Cat. No.: B12097928
CAS No.: 1016529-00-2
M. Wt: 219.05 g/mol
InChI Key: MKJULWJTLJFEQV-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2. It is a derivative of hydrazine, featuring a benzyl group substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-5-fluorobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzyl bromide with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 1-(2-Bromo-5-fluorobenzyl)hydrazine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzyl hydrazines can be formed.

    Oxidation Products: Azo compounds and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

[(2-Bromo-5-fluorophenyl)methyl]hydrazine has been explored for its potential as a pharmaceutical agent due to its unique chemical structure. Research indicates that compounds containing hydrazine moieties exhibit various biological activities, including:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The antibacterial mechanism may involve the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .

  • Anticancer Activity : Studies have shown that the compound can induce apoptosis in various cancer cell lines, with IC50 values indicating significant cytotoxicity:
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

These findings suggest that the compound may interfere with cell cycle progression and promote apoptotic pathways .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to be involved in various chemical reactions, making it valuable for developing new materials and chemical processes .

Antimicrobial Efficacy Study

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound was effective at lower concentrations compared to standard antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Investigation of Anticancer Properties

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. Researchers observed that treatment led to a decrease in cell viability and induced morphological changes consistent with apoptosis. The study highlighted the need for further research into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine and fluorine atoms can influence its reactivity and binding affinity, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorobenzyl)hydrazine
  • 1-(2-Bromo-3-fluorobenzyl)hydrazine
  • 1-(2-Bromo-6-fluorobenzyl)hydrazine

Uniqueness

1-(2-Bromo-5-fluorobenzyl)hydrazine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

[(2-Bromo-5-fluorophenyl)methyl]hydrazine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview for researchers and practitioners.

Chemical Structure and Properties

The compound's molecular formula is C6_6H6_6BrFN2_2, characterized by a hydrazine functional group attached to a phenyl ring with bromine and fluorine substituents. These halogen atoms significantly influence the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa35 µg/mL

The compound's antibacterial mechanism may involve the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, with IC50_{50} values indicating significant cytotoxicity:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

These findings suggest that the compound may interfere with cell cycle progression and promote apoptotic pathways, although the exact molecular targets remain to be fully elucidated .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways critical for both bacterial survival and cancer cell proliferation. The presence of bromine and fluorine enhances its binding affinity to these targets, potentially increasing efficacy .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound was effective at lower concentrations compared to standard antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Investigation of Anticancer Properties

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The researchers observed that treatment with this compound led to a decrease in cell viability and induced morphological changes consistent with apoptosis. The study highlighted the need for further research into its mechanism of action and potential clinical applications .

Properties

CAS No.

1016529-00-2

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2

InChI Key

MKJULWJTLJFEQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CNN)Br

Origin of Product

United States

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